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Alizarine Saphirol SE

Cat. No.: B3062941
CAS No.: 5138-23-8
M. Wt: 350.31 g/mol
InChI Key: SPHQXPPVJCWUGX-UHFFFAOYSA-N
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Description

Evolution of Anthraquinone (B42736) Chemistry in Scientific Inquiry

The scientific journey of anthraquinones began in the 19th century, a period of foundational growth for organic chemistry. In 1840, the French chemist Laurent first synthesized anthraquinone through the oxidation of anthracene (B1667546). nih.gov However, the name "anthraquinone" was officially coined nearly three decades later, in 1868, by the German chemists Carl Graebe and Carl Liebermann. wikipedia.orgnih.gov Their work was monumental, as they not only proposed the name but also successfully achieved the first synthetic production of alizarin (B75676), a red dye historically extracted from madder plant roots, using anthracene from coal tar. nih.govwikipedia.org This breakthrough effectively launched the synthetic dye industry and dramatically lowered the cost of what was once a precious natural pigment. wikipedia.orgbritannica.com

The structural understanding of anthraquinone was solidified in 1873 when Fittig proposed the correct diketone structure that is recognized today. nih.gov This fundamental knowledge catalyzed further exploration, leading to the identification of over 75 natural anthraquinones and spurring chemists to develop a multitude of synthetic pathways to create diversely substituted derivatives. nih.gov The development of the dye industry, heavily reliant on these compounds, became intrinsically linked with the advancement of structural organic chemistry, each field fueling the other's progress. britannica.com

Positioning of Alizarine Saphirol SE within Contemporary Chemical Research

This compound, also known by the Colour Index name Acid Blue 43, is a synthetic, water-soluble dye belonging to the anthraquinone family. wikipedia.orgontosight.aiscbt.com Its chemical structure is characterized by an anthraquinone core substituted with hydroxyl, amino, and sulfonic acid groups. ontosight.ainih.gov This specific arrangement of functional groups, particularly the sulfonic acid group, imparts significant polarity and reactivity to the molecule, making it an object of interest in various research domains. ontosight.aisolubilityofthings.com

The compound is identified by the IUPAC name 4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2-sulfonic acid and is cataloged under CAS number 5138-23-8. nih.gov Its sodium salt form (CAS 2150-60-9) is also commonly used in research and commercial applications. scbt.comechemi.com

In contemporary research, this compound is explored beyond its traditional use as a textile dye. It serves as a model compound for studying the physicochemical behavior of complex organic molecules in solution. For instance, extensive research has been conducted on its tendency to form aggregates in aqueous solutions and its behavior in different solvent systems like water-ethanol and water-dioxane mixtures. oup.comoup.comresearchgate.net These studies, often employing spectrophotometry and conductance measurements, provide fundamental insights into solute-solvent interactions and the formation of supramolecular assemblies. oup.comacs.org Furthermore, due to its structural similarity to other biologically active anthraquinones, it is investigated for its potential interactions with biological macromolecules, with some studies exploring its utility in proteomics research and as a probe in biochemical pathways. ontosight.aiscbt.comsolubilityofthings.com

Table 1: Chemical and Physical Properties of this compound

Property Value (Acid Form) Value (Sodium Salt)
IUPAC Name 4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2-sulfonic acid nih.gov Sodium 4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2-sulfonate echemi.comchemexper.com
CAS Number 5138-23-8 nih.gov 2150-60-9 scbt.comechemi.com
Molecular Formula C₁₄H₁₀N₂O₇S nih.gov C₁₄H₉N₂NaO₇S scbt.comchemicalbook.com
Molecular Weight 350.31 g/mol nih.gov 372.28 g/mol scbt.com
Synonyms Acid Blue 43, Alizarine Blue SE, Acilan Sapphirol SE wikipedia.orgechemi.com Acid Blue 43, this compound scbt.comechemi.com

Current Research Trajectories and Unanswered Questions Pertaining to this compound

The future research landscape for this compound and related anthraquinone compounds is evolving. A significant driver of this research is the persistent challenge of drug-resistant cancers, which fuels the search for novel anthraquinone-based compounds with potential therapeutic activity. nih.govrsc.org While this compound itself is not a frontline drug candidate, its interactions with biological systems provide valuable data points.

Current and future research trajectories include:

Biomolecular Interactions: A primary area of investigation involves elucidating the specific molecular mechanisms through which this compound interacts with biological molecules such as proteins and enzymes. ontosight.ai Studies have noted interactions with serum albumin and have explored potential anti-sickling and antibiofilm activities, but the precise nature of the binding and its functional consequences remain open questions requiring further research. ontosight.ai

Physicochemical Behavior: The aggregation properties of this compound in various media continue to be a subject of academic interest. oup.comresearchgate.net Understanding how factors like solvent polarity, temperature, and concentration influence its monomer-aggregate equilibrium is crucial for controlling its application in any field, from dyeing to materials science. oup.comoup.com

Materials Science Applications: The inherent chromophoric and electrochemical properties of the anthraquinone core suggest potential applications in materials science. solubilityofthings.com Research could explore the incorporation of this compound or its derivatives into polymers or onto surfaces to create novel sensors or organic electronic materials. solubilityofthings.com

Comparative Studies: As a well-documented anthraquinone dye, it serves as a valuable benchmark in the development of new dyes with improved properties. scribd.com Unanswered questions pertain to how subtle structural modifications to its backbone could enhance properties like lightfastness or create novel colorimetric responses to specific analytes.

In essence, while the historical role of this compound as a dye is well-established, its future in chemical research lies in its utility as a model system for exploring fundamental chemical principles and as a structural template for designing new functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O7S B3062941 Alizarine Saphirol SE CAS No. 5138-23-8

Properties

CAS No.

5138-23-8

Molecular Formula

C14H10N2O7S

Molecular Weight

350.31 g/mol

IUPAC Name

4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C14H10N2O7S/c15-4-1-2-6(17)10-8(4)14(20)11-9(13(10)19)5(16)3-7(12(11)18)24(21,22)23/h1-3,17-18H,15-16H2,(H,21,22,23)

InChI Key

SPHQXPPVJCWUGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=CC(=C3O)S(=O)(=O)O)N)O

Other CAS No.

5138-23-8

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Alizarine Saphirol Se

Historical Development of Alizarin (B75676) and Anthraquinone (B42736) Synthesis Relevant to Alizarine Saphirol SE Precursors

The journey to synthesizing complex molecules like this compound begins with the foundational discoveries in dye chemistry. Historically, the parent compound, Alizarin (1,2-dihydroxyanthraquinone), was a natural dye extracted from the roots of the madder plant (Rubia tinctorum) mfa.orgwikipedia.org. A pivotal moment in synthetic organic chemistry occurred in 1869 when German chemists Carl Graebe and Carl Liebermann developed the first synthesis of alizarin from anthracene (B1667546), a component of coal tar mfa.orgwikipedia.orgtifr.res.in. This achievement not only made the dye widely and inexpensively available, effectively collapsing the market for natural madder, but it also laid the groundwork for the entire field of synthetic anthraquinone dyes wikipedia.orgsarchemlabs.com.

The early syntheses of alizarin and other anthraquinone derivatives established key chemical transformations that are still relevant for producing precursors to modern dyes. These foundational reactions include sulfonation, nitration, halogenation, and hydroxylation of the anthraquinone core, which allow for the introduction of various functional groups that act as chromophores and auxochromes, influencing the final color and properties of the dye.

The industrial synthesis of this compound and related dyes does not start from anthracene directly but rather from key anthraquinone intermediates. The most crucial precursor is 1-amino-4-bromoanthraquinone-2-sulfonic acid , commonly known as bromaminic acid nih.govingentaconnect.comresearchgate.net. This compound is a versatile intermediate for a vast array of acid and reactive dyes because the bromine atom at the C4-position is readily displaced by various nucleophiles, such as amines. nih.govingentaconnect.comresearchgate.net

The synthesis of bromaminic acid from 1-aminoanthraquinone is typically achieved through two main industrial methods: the "solvent method" and the "oleum method". nih.gov

Solvent Method : In this process, 1-aminoanthraquinone is first sulfonated using chlorosulfonic acid in an inert organic solvent like nitrobenzene to yield 1-aminoanthraquinone-2-sulfonic acid. nih.gov The resulting sulfonic acid is then brominated in an aqueous medium to produce bromaminic acid. This method is noted for having fewer side reactions and potentially higher yields. google.com

Oleum Method (One-Pot Method) : This more direct route involves the sulfonation of 1-aminoanthraquinone using oleum (fuming sulfuric acid). nih.govgoogle.com Without isolating the intermediate, bromination is carried out in the same reaction vessel. nih.govgoogle.com This one-pot approach is often favored for its procedural simplicity, though it may require more rigorous purification of the final product. google.com

Once bromaminic acid is obtained, the final step in the synthesis of this compound (Sodium 1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2-sulfonate) is a nucleophilic aromatic substitution reaction. Bromaminic acid is condensed with cyclohexylamine, wherein the cyclohexylamino group replaces the bromine atom at the C4-position. This reaction is typically catalyzed, often by a copper salt, in a process analogous to an Ullmann condensation.

Table 1: Primary Synthesis Route for this compound via Bromaminic Acid
StepStarting MaterialKey ReagentsIntermediate/ProductReaction Type
11-AminoanthraquinoneOleum (H₂SO₄/SO₃) or Chlorosulfonic Acid1-Aminoanthraquinone-2-sulfonic acidElectrophilic Aromatic Substitution (Sulfonation)
21-Aminoanthraquinone-2-sulfonic acidBromine (Br₂)Bromaminic acidElectrophilic Aromatic Substitution (Bromination)
3Bromaminic acidCyclohexylamine, Copper Catalyst (optional)This compoundNucleophilic Aromatic Substitution (Amination)

While the bromaminic acid route is dominant, the fundamental anthraquinone structure can be assembled through other classical methods. The Friedel-Crafts acylation of a substituted benzene derivative with phthalic anhydride is a common approach to creating the basic anthraquinone skeleton. sarchemlabs.comsciencedoze.com For instance, reacting phthalic anhydride with benzene in the presence of a Lewis acid catalyst like AlCl₃, followed by ring-closing dehydration in sulfuric acid, yields anthraquinone. sarchemlabs.com To be relevant to this compound, this pathway would require starting with appropriately substituted precursors, making it a more complex and less direct strategy compared to the functionalization of 1-aminoanthraquinone.

Derivatization of other precursors also represents an alternative. For example, methods have been developed for the synthesis of various 2-substituted analogues of bromaminic acid by first modifying the 2-position of 1-aminoanthraquinone before carrying out the bromination step. nih.govingentaconnect.com These strategies allow for the creation of a library of dye precursors with different properties.

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound involves several distinct reaction mechanisms.

Electrophilic Aromatic Substitution (Sulfonation and Bromination): The initial steps to form bromaminic acid from 1-aminoanthraquinone are electrophilic aromatic substitutions. The anthraquinone ring system is generally electron-deficient due to the two electron-withdrawing carbonyl groups, making it resistant to electrophilic attack. However, the powerful activating effect of the amino group (-NH₂) at the C1-position directs incoming electrophiles to the ortho and para positions of its ring. Sulfonation occurs preferentially at the C2-position, and subsequent bromination occurs at the C4-position.

Nucleophilic Aromatic Substitution (SNAr): The final and key transformation is the condensation of bromaminic acid with cyclohexylamine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.com The anthraquinone core, especially with the electron-withdrawing sulfonate group, is highly electron-deficient, which activates the ring towards nucleophilic attack. The bromine atom at the C4-position serves as a good leaving group. The mechanism involves two main steps:

Addition: The nucleophile (cyclohexylamine) attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The negative charge is delocalized across the electron-withdrawing anthraquinone system.

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the final product. youtube.com

Novel Synthetic Approaches and Derivatization Strategies for this compound

Modern synthetic chemistry aims to improve upon traditional methods by enhancing efficiency, reducing waste, and introducing novel functionalities. In the context of anthraquinone dyes, recent research has explored:

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate organic reactions. For anthraquinone dyes, it can significantly reduce reaction times for steps like the Ullmann condensation, leading to faster and often cleaner product formation.

Palladium-Catalyzed Reactions: While copper is the traditional catalyst for amination, modern cross-coupling reactions using palladium catalysts offer alternative routes to form C-N bonds. thieme.dearkat-usa.org These methods can provide higher yields and broader substrate scope for creating diverse libraries of anthraquinone derivatives.

Derivatization for New Properties: Research continues into synthesizing new derivatives by reacting bromaminic acid with a wide variety of amines, leading to dyes with different shades, improved fastness, or specific application properties. nih.govingentaconnect.com

Catalytic Systems in this compound Production and Modification

Catalysis plays a vital role in the efficiency of the final amination step. The condensation of bromaminic acid with cyclohexylamine is often facilitated by a catalyst to achieve reasonable reaction rates and yields.

Advanced Spectroscopic and Spectroelectrochemical Characterization of Alizarine Saphirol Se

Ultraviolet-Visible Absorption Spectroscopy of Alizarine Saphirol SE in Diverse Solvent Systems

The study of a dye's behavior in different solvents using UV-Visible spectroscopy provides critical insights into its electronic structure and interactions with its environment. For this compound, this would involve dissolving the compound in a range of solvents with varying polarities and hydrogen bonding capabilities.

Qualitative information suggests that this compound exhibits solvatochromism. In concentrated sulfuric acid, it appears yellow-olive green, and upon dilution, the color shifts to purple, indicating a significant change in the electronic absorption spectrum in response to the solvent environment worlddyevariety.com. However, specific quantitative data on its absorption maxima (λmax) in common organic solvents is not available.

Analysis of Spectral Shifts and Band Broadening Phenomena

A detailed analysis would require recording the UV-Visible spectrum of this compound in various solvents (e.g., water, ethanol, methanol, DMSO, chloroform) to observe and quantify any bathochromic (red) or hypsochromic (blue) shifts of the absorption maxima. Such shifts provide information on the stabilization of the ground and excited states of the molecule by the solvent. Band broadening can be related to factors such as solute-solvent interactions and conformational changes. Unfortunately, specific experimental data and corresponding data tables for these phenomena for this compound could not be located.

Investigations of Aggregation Behavior in Solution

Dye molecules, particularly in aqueous solutions, can form aggregates (dimers, trimers, etc.), which significantly alters their absorption spectra. This is typically studied by observing changes in the spectrum, such as the appearance of new bands or deviations from the Beer-Lambert law, as a function of concentration. No studies specifically investigating the aggregation behavior of this compound in solution were found.

Influence of Solvent Dielectric Constant and Electrostatic Interactions

The relationship between the absorption maxima and the dielectric constant of the solvent can be analyzed using models like the Lippert-Mataga plot to understand the change in dipole moment upon electronic excitation. This provides insight into the electrostatic interactions between the dye molecule and the solvent. Without the primary spectral data in different solvents, this analysis for this compound cannot be performed.

Infrared and Raman Spectroscopic Analysis for Vibrational Mode Assignment in this compound

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and determining the molecular structure of a compound by analyzing its vibrational modes. For this compound, the spectra would be expected to show characteristic bands for the anthraquinone (B42736) core, hydroxyl groups, amino groups, and the sulfonate group. While some databases indicate the existence of an IR spectrum for this compound, the actual spectrum and a detailed assignment of the vibrational bands are not provided echemi.com. Similarly, no Raman spectroscopic data for this specific compound could be found. A complete analysis would involve correlating the observed vibrational frequencies to specific molecular motions, often aided by computational chemistry.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Dynamic Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation of organic molecules in solution. 1H and 13C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule, confirming the connectivity of the atoms and the substitution pattern on the anthraquinone ring. Advanced NMR techniques could also provide insights into the molecule's dynamics. While some chemical databases list that NMR spectra for this compound exist, the actual spectral data and chemical shift assignments are not publicly available echemi.com.

Mass Spectrometric Techniques for High-Resolution Mass Determination and Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, confirming its elemental composition (C14H9N2NaO7S). Tandem mass spectrometry (MS/MS) experiments would involve inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. This analysis provides valuable information about the compound's structure by revealing how it breaks apart. A detailed study of the fragmentation pathways of this compound has not been reported in the available literature.

X-ray Absorption and Emission Spectroscopies for Electronic Structure and Coordination Environment of this compound

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful, element-specific techniques that provide detailed insights into the electronic structure and local coordination environment of atoms within a molecule. These methods are particularly valuable for complex systems like this compound, especially when it is part of a larger matrix or complexed with other elements.

XAS is broadly divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information on the oxidation state and coordination geometry of the absorbing atom by probing the transitions of core electrons to unoccupied states. For this compound, sulfur K-edge XANES could be employed to study the electronic environment of the sulfonate group (-SO₃⁻). The precise energy and features of the absorption edge would be sensitive to the local charge distribution and bonding.

EXAFS reveals information about the local atomic structure, including bond distances and coordination numbers of neighboring atoms. By analyzing the oscillations in the absorption coefficient at energies above the absorption edge, one could determine the S-O bond lengths and the coordination environment of the sodium counter-ion in the solid state.

XES , particularly Valence-to-Core XES (vtc-XES), is complementary to XAS. It involves the radiative decay of a valence electron to fill a core-hole created by incident X-rays. The resulting spectrum provides a map of the occupied valence electronic states with a specific elemental and orbital character. For this compound, this could be used to probe the contribution of sulfur orbitals to the molecular orbitals of the dye, offering a direct picture of its involvement in the electronic structure.

Table 1: Hypothetical XAS Data for the Sulfur K-edge of this compound.

ParameterHypothetical ValueInformation Yielded
Edge Energy (eV)~2472Confirms the oxidation state of sulfur in the sulfonate group.
Pre-edge FeaturesWeak or absentIndicates a tetrahedral coordination environment around the sulfur atom, consistent with a sulfonate group.
EXAFS First Shell S-O Bond Distance (Å)~1.45Provides the average bond length between the sulfur and oxygen atoms in the sulfonate group.
EXAFS First Shell S-O Coordination Number3Confirms the number of oxygen atoms directly bonded to the sulfur atom.

This table is illustrative and represents the type of data that would be generated from an XAS experiment.

Spectroscopic Ellipsometry for Thin Film Characterization and Optical Property Determination of this compound-Containing Materials

Spectroscopic Ellipsometry (SE) is a non-destructive optical technique used to determine the properties of thin films, including their thickness and optical constants (refractive index, n, and extinction coefficient, k). researchgate.net The technique measures the change in polarization of light upon reflection from a sample surface over a range of wavelengths. google.com This change is quantified by two parameters, Psi (Ψ) and Delta (Δ). By fitting a model to the experimental data, the film's properties can be accurately determined. nih.gov

For materials containing this compound, such as dye-doped polymer films, SE is an ideal tool for characterizing their optical performance. researchgate.netresearchgate.net The optical constants, n and k, are fundamental properties that dictate how light propagates through and is absorbed by the material.

The refractive index (n) describes the speed of light in the material.

The extinction coefficient (k) is related to the absorption of light at a specific wavelength. The primary absorption peak of this compound is at approximately 629 nm, and the extinction coefficient would be expected to be at its maximum around this wavelength. sigmaaldrich.com

The data obtained from SE is crucial for the design and optimization of optical devices and coatings. For example, in the development of materials for displays or optical filters, precise knowledge of the refractive index and extinction coefficient is essential for predicting and controlling the color and transparency of the film.

Below is a representative data table showing how the optical constants of a hypothetical thin film containing this compound might vary with wavelength.

Table 2: Representative Optical Constants for a Hypothetical this compound-Containing Thin Film Determined by Spectroscopic Ellipsometry.

Wavelength (nm)Refractive Index (n)Extinction Coefficient (k)
4001.580.05
5001.620.15
6001.650.40
6291.660.55
7001.600.10

This table is for illustrative purposes to demonstrate the type of data obtained from spectroscopic ellipsometry.

The analysis would involve constructing an optical model that describes the sample, typically consisting of a substrate, the this compound-containing layer, and potentially a surface roughness layer. The thickness and optical constants of the dye-containing layer are then varied in the model until the calculated Ψ and Δ values match the experimental data.

Computational Chemistry and Theoretical Modeling of Alizarine Saphirol Se

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis of Alizarine Saphirol SE

Quantum chemical calculations are fundamental to understanding the electronic properties of this compound. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electron distribution and orbital energies.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps in determining the molecule's chemical reactivity, kinetic stability, and electronic absorption properties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a bathochromic (red) shift in the absorption spectrum. For alizarin (B75676) and its derivatives, the HOMO-LUMO gap is a significant factor in their application as dyes, as it correlates with their color. nih.govresearchgate.netresearchgate.net

Molecular orbital theory posits that when atoms combine to form a molecule, their atomic orbitals merge to create molecular orbitals that extend over the entire molecule. youtube.comyoutube.com These molecular orbitals can be bonding, antibonding, or non-bonding. The distribution and energies of these orbitals dictate the molecule's electronic behavior. For this compound, the delocalized π-electron system of the anthraquinone (B42736) core plays a crucial role in its electronic structure and color. Computational studies on related alizarin derivatives have provided insights into their electronic properties and stability. digitellinc.com

The following table summarizes key electronic properties that can be determined for this compound using quantum chemical calculations, based on studies of similar molecules.

PropertyDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the electron-donating ability of the molecule.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Correlates with chemical reactivity and electronic transition energies (color).
Ionization Potential The minimum energy required to remove an electron from the molecule.A measure of the molecule's ability to be oxidized.
Electron Affinity The energy released when an electron is added to the molecule.A measure of the molecule's ability to be reduced.

Density Functional Theory (DFT) Studies for Vibrational Spectra Prediction and Conformational Analysis of this compound

Density Functional Theory (DFT) is a powerful computational method for investigating the structural and vibrational properties of molecules like this compound. rsc.org DFT calculations can accurately predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. By comparing the calculated spectra with experimental data, a detailed assignment of the vibrational modes to specific molecular motions (stretching, bending, etc.) can be achieved. mdpi.comnih.gov For the closely related Alizarin Red S, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to interpret its vibrational spectrum. mdpi.com

Conformational analysis, another important application of DFT, involves identifying the most stable three-dimensional arrangements of a molecule. mdpi.comnih.govmdpi.com For a flexible molecule like this compound, with rotatable bonds in its substituents, multiple low-energy conformers may exist. DFT calculations can determine the relative energies of these conformers, providing insights into the molecule's preferred shape in different environments. This is crucial as the conformation can influence the molecule's physical and chemical properties.

The table below illustrates the kind of vibrational modes that can be analyzed for this compound using DFT.

Vibrational ModeDescriptionTypical Wavenumber Range (cm⁻¹)
O-H Stretching Vibration of the hydroxyl groups.3200 - 3600
C-H Stretching Vibration of the aromatic C-H bonds.3000 - 3100
C=O Stretching Vibration of the carbonyl groups in the anthraquinone core.1630 - 1680
C=C Stretching Vibration of the aromatic carbon-carbon bonds.1450 - 1600
S=O Stretching Vibration of the sulfonate group.1030 - 1070 and 1150 - 1210

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions of this compound

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. rsc.orgwhiterose.ac.uk By simulating the motions of atoms and molecules over time, MD can provide valuable insights into the behavior of this compound in solution and its interactions with other molecules.

In the context of this compound, MD simulations can be used to investigate its solvation, aggregation, and interactions with surfaces or other molecules in a liquid environment. These simulations can reveal how the dye molecules orient themselves in solution, how they interact with solvent molecules, and whether they tend to form aggregates. scispace.com Understanding these intermolecular interactions is crucial for applications such as dyeing, where the affinity of the dye for a fiber is of primary importance. researchgate.netnih.gov Studies on other anthraquinone dyes have utilized MD simulations to understand their alignment in liquid crystal hosts and their interactions with surfactants. rsc.orgwhiterose.ac.ukscispace.com

Key intermolecular interactions that can be studied for this compound using MD simulations are summarized in the table below.

Interaction TypeDescriptionRelevance to this compound
Hydrogen Bonding Interaction between hydrogen atoms and electronegative atoms like oxygen.Important for interactions with water and cellulosic fibers.
Van der Waals Forces Weak, short-range electrostatic attractions between uncharged molecules.Contribute to the overall stability of dye aggregates and dye-fiber interactions.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Can lead to the formation of dye aggregates in solution.
Electrostatic Interactions Interactions between charged or polar groups.The negatively charged sulfonate group will have significant electrostatic interactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predicting this compound Characteristics

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. jcsp.org.pkresearchgate.net These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of chemical structure) to an observed activity or property.

For this compound, QSAR/QSPR models could be developed to predict a wide range of characteristics, such as its toxicity, color intensity, solubility, and affinity for different materials. nih.govdntb.gov.ua The development of such models typically involves calculating a large number of molecular descriptors, selecting the most relevant ones, and then using statistical techniques like multiple linear regression or machine learning to build the predictive model. jcsp.org.pk Studies on other anthraquinone dyes have successfully employed QSAR models to predict their toxicity and their affinity for fibers. nih.govnih.gov

The following table presents examples of molecular descriptors that could be used in QSAR/QSPR modeling of this compound.

Descriptor ClassExample DescriptorsPredicted Property
Topological Wiener index, Randic indexSolubility, Boiling Point
Geometric Molecular surface area, Molecular volumeAffinity for fibers, Reactivity
Electronic Dipole moment, HOMO/LUMO energiesColor, Toxicity
Quantum Chemical Partial charges, ElectronegativityReactivity, Intermolecular interactions

Computational Approaches to Reaction Mechanisms and Pathways Involving this compound

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound. researchgate.net By calculating the energies of reactants, products, and transition states, it is possible to map out the potential energy surface of a reaction and identify the most likely reaction pathway. This is particularly useful for understanding the synthesis, degradation, or metabolic pathways of the compound.

The table below outlines the key aspects of reaction mechanisms that can be investigated using computational approaches for this compound.

Aspect of Reaction MechanismComputational ApproachInformation Gained
Transition State Search Locating the highest energy point along the reaction coordinate.Determines the activation energy and rate-determining step of the reaction.
Reaction Pathway Mapping Following the minimum energy path from reactants to products.Provides a detailed step-by-step mechanism of the reaction.
Intermediate Identification Locating local minima on the potential energy surface.Identifies transient species formed during the reaction.
Solvent Effects Using continuum or explicit solvent models.Understands the role of the solvent in the reaction mechanism and energetics.

Interactions of Alizarine Saphirol Se with Chemical Environments and Substrates

Solvent Effects on the Solvation and Aggregation Dynamics of Alizarine Saphirol SE

The solvation and aggregation of this compound are profoundly influenced by the nature of the solvent. The dye's behavior changes based on the solvent's polarity, hydrogen bonding capability, and dielectric constant.

In polar protic solvents like water and alcohols, the dye molecules are effectively solvated through hydrogen bonding with the hydroxyl and sulfonate groups. However, the large, nonpolar anthraquinone (B42736) core promotes hydrophobic interactions, leading to the formation of aggregates, particularly in aqueous solutions. The extent of aggregation is a balance between the solvating forces acting on the polar groups and the hydrophobic forces driving the association of the aromatic structures.

Studies on analogous anthraquinone dyes show that the aggregation process is highly dependent on the specific solvent. For instance, the organic compound alizarin (B75676), a structural precursor, crystallizes as long needles from solvents like acetone and toluene, but forms distinct triangular, flat crystals from alcoholic solvents such as ethanol or methanol. researchgate.net This dramatic change in morphology is attributed to the partial deprotonation of the alizarin molecules in alcohol, which alters intermolecular interactions and blocks growth on certain crystal faces. researchgate.net

The choice of solvent can also induce solvatochromic shifts, where the color of the dye solution changes with solvent polarity. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the dye molecule by the solvent.

Table 1: Effect of Solvent Type on Alizarin Crystal Morphology This table is based on findings for the related compound Alizarin and illustrates the principle of solvent-induced morphological changes.

SolventObserved Crystal HabitReference
Acetone, Acetonitrile, Hexane, TolueneNeedle-like crystals researchgate.net
Ethanol, Methanol, Propanol (dry)Flat, isosceles triangular crystals researchgate.net

Ionic Association and Micellization Behavior of this compound in Aqueous and Mixed Solvents

In aqueous solutions, this compound can associate with surfactant molecules to form micelles. This behavior is driven by the hydrophobic effect, where the nonpolar part of the dye seeks to minimize its contact with water by entering the hydrophobic core of a micelle. This encapsulation can significantly alter the dye's properties, such as its solubility and spectral characteristics.

The formation of micelles occurs above a specific surfactant concentration known as the critical micelle concentration (CMC). mdpi.com this compound can be incorporated into micelles formed by non-ionic, cationic, or anionic surfactants. The interaction is particularly strong in mixed-micelle systems. For example, studies on the closely related Alizarin Red S (ARS) show that it readily forms complexes that can be extracted using a mixed-micelle system of a cationic surfactant (cetyl trimethyl ammonium bromide, CTAB) and a non-ionic surfactant (Triton X-114). rsc.orgresearchgate.net This process is highly efficient for preconcentrating metal-dye complexes from dilute solutions. rsc.org

The presence of co-solvents, such as alcohols or formamide, can modify the micellization process. Adding a co-solvent like ethylene glycol to water can reduce the hydration of the surfactant head groups, which may promote the formation of smaller aggregates. Conversely, a co-solvent like formamide can make the mixed solvent a better solvent for the surfactant, thus disfavoring micelle formation and increasing the CMC.

Interactions with Metal Ions and Complex Formation Equilibria of this compound

This compound, like other alizarin derivatives, is an excellent chelating agent for a wide range of metal ions. uobaghdad.edu.iq The presence of adjacent hydroxyl (-OH) and carbonyl (C=O) groups on the anthraquinone structure allows it to act as a bidentate ligand, forming stable chelate rings with metal cations. uobaghdad.edu.iqresearchgate.net

The complexation typically involves the deprotonation of the hydroxyl groups, leading to the formation of colored metal-alizarin complexes. This property has been extensively used in analytical chemistry for the colorimetric and spectrophotometric determination of metals. uobaghdad.edu.iq The stoichiometry and stability of these complexes depend on the specific metal ion, the pH of the solution, and the metal-to-ligand ratio.

For example, detailed studies on Alizarin Red S (ARS) have elucidated its complexation with various metals:

Gallium (III): ARS forms multiple complexes with Ga(III) depending on the molar ratio. At a 1:1 ratio, it forms [Ga(ARS)(H₂O)₄]⁺. With excess ligand, it forms a 1:2 complex, [Ga(ARS)₂(H₂O)₂]⁻, and two isomeric 1:3 complexes, [Ga(ARS)₃]³⁻. mdpi.com Coordination occurs through the hydroxyl group at position C-1 and the carbonyl group at position C-9. mdpi.com

Zirconium (IV) and Hafnium (IV): ARS forms stable complexes with Zr(IV) and Hf(IV) at an acidic pH of 2.5, which can be used for their analytical determination. rsc.org

Aluminum (III): Alizarin dyes form well-known complexes with Al(III), which are the basis for madder lake pigments. researchgate.net The proposed structure involves Al³⁺ coordinating with two alizarin ligands. researchgate.net

The formation of these complexes is often accompanied by a significant color change, as the coordination alters the electronic structure of the dye molecule. nih.gov

Table 2: Stoichiometry of Gallium(III)-Alizarin Red S Complexes in Solution

Ga(III):ARS Molar RatioProposed Complex SpeciesReference
1:1[Ga(ARS)(H₂O)₄]⁺ mdpi.com
1:2[Ga(ARS)₂(H₂O)₂]⁻ mdpi.com
1:3[Ga(ARS)₃]³⁻ (mer and fac isomers) mdpi.com

Adsorption and Desorption Phenomena of this compound on Solid Substrates

As an anionic acid dye, this compound can be removed from aqueous solutions through adsorption onto various solid substrates. This process is a key technology for treating wastewater from textile industries. icrc.ac.ir The efficiency of adsorption depends on the properties of the adsorbent (e.g., surface area, porosity, surface charge) and the solution conditions (e.g., pH, temperature, initial dye concentration). jocpr.com

Common adsorbents include activated carbon, clays, and various low-cost biosorbents like soybean meal. redalyc.orgresearchgate.net The mechanism of adsorption can involve several types of interactions:

Electrostatic Attraction: At low pH, the surface of many adsorbents becomes positively charged, attracting the anionic sulfonate groups of the dye.

Van der Waals Forces: These forces contribute to the attraction between the aromatic structure of the dye and the adsorbent surface. ntu.edu.tw

Hydrogen Bonding: Interactions can occur between the polar groups of the dye and functional groups on the adsorbent surface.

The adsorption process is often modeled using isotherms like the Langmuir and Freundlich models, which describe the equilibrium distribution of the dye between the solid and liquid phases. icrc.ac.irjocpr.com Kinetic studies typically employ pseudo-first-order and pseudo-second-order models to describe the rate of dye uptake. ntu.edu.tw For many acid dyes, the adsorption capacity increases with increasing initial dye concentration and temperature, and the process is often best described by the Freundlich isotherm and pseudo-second-order kinetics. icrc.ac.irjocpr.com

Table 3: Common Isotherm Models for Dye Adsorption

Isotherm ModelDescriptionReference
LangmuirAssumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. researchgate.net
FreundlichAn empirical model that assumes multilayer adsorption onto a heterogeneous surface. researchgate.net

Influence of pH and Ionic Strength on this compound Chemical Speciation

The chemical structure and properties of this compound are highly sensitive to the pH of the solution. The dye contains acidic phenolic hydroxyl groups that can deprotonate as the pH increases. wikipedia.org Each deprotonation event changes the net charge and electronic distribution of the molecule, resulting in a different chemical species with a distinct color. nih.gov This behavior allows alizarin dyes to function as pH indicators. wikipedia.org

The speciation of the dye can be described by its acid dissociation constants (pKa). For the parent compound alizarin, the pKa values are 6.94 and 11.33, corresponding to the successive loss of its two hydroxyl protons. The sulfonate group in this compound is strongly acidic and remains deprotonated over a wide pH range.

The pH of the solution is a critical parameter in the dye's interactions:

Metal Complexation: The formation of metal complexes is pH-dependent, as it competes with the protonation of the ligand. nih.gov

Adsorption: The adsorption of anionic dyes like this compound is generally favored at acidic pH. icrc.ac.ir Under acidic conditions (pH < pKa), the adsorbent surface is often positively charged, enhancing electrostatic attraction with the anionic dye. As the pH increases, the surface may become negatively charged, leading to electrostatic repulsion and decreased adsorption. icrc.ac.irresearchgate.net

Ionic strength also plays a role by affecting the activity of ions in solution and screening electrostatic interactions. In adsorption processes, high ionic strength can sometimes reduce the adsorption of ionic dyes by competing for active sites on the adsorbent surface or by compressing the electrical double layer, which can weaken the electrostatic attraction between the dye and the surface.

Advanced Applications and Functionalization in Materials Science and Engineering

Integration of Alizarine Saphirol SE into Functional Organic Materials

The integration of anthraquinone (B42736) dyes like this compound into functional organic materials is an area of active research. The functional groups on the this compound molecule, including hydroxyl, amino, and sulfonic acid groups, provide anchor points for chemical modification and incorporation into larger systems. A common strategy involves the covalent bonding of the dye to a polymer backbone or a surface, which imparts the dye's properties to the host material.

Research on the related compound, Alizarin (B75676) Red S, demonstrates a method for creating functional textiles. In one study, Alizarin Red S was bonded to a sol-gel precursor, trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane, to functionalize cotton fabrics. This process involves the opening of the epoxy ring of the silica (B1680970) precursor, leading to covalent linkages with the sulfonic group of the alizarin dye. The resulting functionalized fabric exhibits durable halochromic (color-changing with pH) properties.

The sol-gel technique is also applicable to synthetic fabrics. For instance, polyester (B1180765) fabrics have been functionalized with an Alizarin Red S-based silane (B1218182) coating. This approach enhances the adhesion of the dye to the fabric, creating a durable and responsive material. The silane-functionalized coating on polyester demonstrates a significant improvement in durability compared to fabric treated with the plain dye.

These methods of integrating alizarin-based dyes into textiles highlight the potential for this compound to be used in the development of "smart" textiles and other functional organic materials. The presence of a sulfonic acid group in this compound makes it a suitable candidate for similar sol-gel based functionalization techniques.

Role of this compound in Advanced Dyeing Technologies and Colorimetric Sensing

Beyond its traditional use as a textile dye, this compound and its derivatives are being explored for their roles in advanced dyeing technologies and as key components in colorimetric sensors.

In the realm of advanced dyeing, understanding the kinetics of dye adsorption is crucial for optimizing processes. A study on the adsorption of Alizarine Saphirol onto flocs generated by electrocoagulation revealed that the process is influenced by pH and the type of electrode used. With aluminum anodes, the highest adsorption rates were achieved at a pH of 6. For iron anodes, the half-time of adsorption decreased as the pH increased, while the initial adsorption rate increased with increasing pH. These findings are critical for developing more efficient and environmentally friendly dyeing and wastewater treatment technologies.

The chromophoric nature of the alizarin core structure makes it an excellent candidate for colorimetric sensing applications. The color of alizarin compounds can change in response to various stimuli, including pH and the presence of metal ions. This property is being harnessed to develop sensitive and selective sensors.

For example, a chemosensor based on an alizarin derivative functionalized with bis(2-pyridylmethyl)amine has been developed for the detection of fluoride (B91410) and aluminum ions. This sensor exhibits a visible color change in the presence of F- ions and a "turn-on" fluorescence response for Al3+ ions, with a detection limit of 2.7 x 10-8 M for AlCl3 in DMF. britannica.com

Similarly, Alizarin Red S has been utilized in the development of wearable pH sensors by immobilizing it on polyester fabrics. scbt.com The functionalized fabric shows a distinct color change in the pH range of 2.0 to 8.0, demonstrating its potential for non-invasive health monitoring. scbt.com

The following table summarizes the performance of an Alizarin Red S-based colorimetric sensor for dothiepin (B26397) hydrochloride (DOTH).

ParameterMethod AMethod B
λmax (nm)445570
Beer's Law Limit (μg/mL)2.50–55.01.00–35.0
Molar Absorptivity (L/mol·cm)4.86 x 10³7.98 x 10³
Sandell's Sensitivity (μg/cm²)0.06450.0393
Limit of Detection (LOD) (μg/mL)0.530.24
Limit of Quantification (LOQ) (μg/mL)1.610.74

This compound as a Component in Optoelectronic and Photonic Materials

The potential of alizarin-based compounds in optoelectronic and photonic materials is an emerging area of research. The conjugated π-system of the anthraquinone structure in this compound suggests that it may possess interesting electronic and optical properties.

A theoretical study on functionalized indigo (B80030) and alizarin molecules has explored their potential as organic semiconductors for solar cell applications. The study, using DFT and TD-DFT calculations, investigated the effects of functionalization on the electronic and optical properties of these dyes. It was found that the introduction of electronegative functional groups can reduce the energy gap (Eg) of the molecules, which is a desirable characteristic for solar cell materials. This suggests that the electronic properties of alizarin-based molecules can be tuned through chemical modification, opening up possibilities for their use in organic electronics.

While experimental data on the optoelectronic properties of this compound is limited, the theoretical findings for related compounds are promising. Further research is needed to synthesize and characterize this compound-based materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.

Fabrication and Characterization of this compound-Derived Nanomaterials

The fabrication of nanomaterials from organic dyes is a strategy to enhance their properties and create new functionalities. While specific research on the fabrication of this compound-derived nanomaterials is not yet widely available, general methods for creating dye-based nanoparticles can be considered. These methods often involve bottom-up approaches such as self-assembly and co-precipitation.

The characterization of such nanomaterials is crucial to understanding their properties and potential applications. A variety of techniques are employed for this purpose, including:

Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to determine the size, shape, and morphology of the nanoparticles. Atomic Force Microscopy (AFM) can provide information about the surface topography.

Spectroscopy: UV-Vis spectroscopy is used to study the optical properties of the nanomaterials. Fourier Transform Infrared (FTIR) spectroscopy helps to identify the functional groups present and confirm the incorporation of the dye. X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and chemical states of the surface.

Diffraction: X-ray Diffraction (XRD) is used to determine the crystalline structure of the nanomaterials.

The development of this compound-based nanomaterials could lead to applications in areas such as targeted drug delivery, advanced catalysis, and high-performance pigments.

Surface Functionalization with this compound for Tailored Material Properties

Surface functionalization with organic dyes like this compound is a powerful tool for tailoring the properties of materials. By chemically attaching a layer of dye molecules to a surface, it is possible to alter its chemical and physical characteristics, such as wettability, adhesion, and biocompatibility.

The presence of hydroxyl and sulfonic acid groups in this compound makes it well-suited for surface functionalization. These groups can participate in various chemical reactions to form covalent bonds with a wide range of substrates, including metals, metal oxides, and polymers.

As previously discussed, the functionalization of textile surfaces with Alizarin Red S using a sol-gel process is a prime example of how these dyes can be used to impart new properties to a material. researchgate.net This process creates a durable coating that can respond to external stimuli. researchgate.net

Another approach to surface modification involves the use of anthraquinone reactive dyes to create superhydrophobic and self-cleaning textiles. These dyes are covalently grafted onto the surface of cotton fabrics, resulting in a water-repellent surface with good wash-fastness.

The ability to tailor surface properties through functionalization with this compound opens up a wide range of potential applications, from anti-fouling coatings for marine applications to biocompatible surfaces for medical implants.

Environmental Chemistry and Degradation Pathways of Alizarine Saphirol Se

Photodegradation Mechanisms of Alizarine Saphirol SE under Various Light Regimes

Anthraquinone (B42736) dyes, in general, are known to be photolytically stable, a desirable characteristic for their application in textiles. scbt.com However, under specific conditions, particularly in the presence of a photocatalyst and UV or solar irradiation, degradation can occur. For this compound (Acid Blue 129), photocatalyzed activation of peroxydisulfate using UV light has been shown to generate sulfate radicals that react with the dye, leading to its decolorization. researchgate.net This process is significantly more effective than using hydroxyl radicals from hydrogen peroxide. researchgate.net

The general mechanism for the photocatalytic degradation of dyes involves the generation of electron-hole pairs when a photocatalyst absorbs photons. mdpi.com These can then react with water and oxygen to produce highly reactive species like hydroxyl and superoxide radicals, which in turn attack the dye molecule, leading to its breakdown. mdpi.comacs.org

While specific studies on the photolytic intermediates of this compound are limited, research on its enzymatic degradation provides insight into potential breakdown products. It is important to note that enzymatic and photolytic pathways may differ. For instance, the UV/peroxydisulfate mediated degradation of Acid Blue 129 has been proposed to proceed via a specific reaction pathway, although the exact intermediates were not detailed in the available research. researchgate.net In broader studies of anthraquinone dyes, degradation can lead to the formation of chlorinated side products if a chlorine source is present. nih.govresearchgate.net

The kinetics of the photochemical transformation of this compound have been investigated in the context of photocatalysis. The UV-catalyzed reaction with peroxydisulfate was found to follow a pseudo-first-order model. researchgate.net Studies on other acid dyes, such as Acid Blue 113 and Acid Blue 92, under various photocatalytic conditions, also report first-order kinetics. muk.ac.irresearchgate.netmuk.ac.ir The rate of degradation is influenced by factors such as the initial dye concentration, the intensity of UV light, and the concentration of the photocatalyst. researchgate.net

Biodegradation Pathways and Microbial Metabolism of this compound

The biodegradation of this compound (Acid Blue 129) has been demonstrated using crude laccase from the newly isolated fungus Trametes hirsuta EDN 082. This enzymatic process achieved an 88% decolorization efficiency within 7 hours. The degradation pathway is proposed to occur via two routes, initiated by the oxidation of the C-N bond by hydroxyl radicals.

Nine metabolites were identified during this process. The central intermediates in the degradation pathway are 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid and 2,4,6-trimethylaniline. The peak areas of these two compounds were observed to decrease over the 7-hour reaction, indicating their further degradation.

Identified Metabolites in the Enzymatic Degradation of this compound

Metabolite IDChemical Formula
D1C₁₄H₁₀N₂O₅S
D21-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
D42,4,6-trimethylaniline

This table is based on data from the enzymatic degradation of Acid Blue 129 by Trametes hirsuta EDN 082.

Hydrolytic Stability and Chemical Degradation of this compound in Aquatic Systems

Environmental Fate Modeling and Persistence Assessment of this compound

There is a lack of specific environmental fate modeling studies for this compound. Generally, such models for textile dyes would consider factors like water solubility, adsorption to soil and sediment, and rates of biotic and abiotic degradation to predict the compound's distribution and persistence in the environment. biomedres.us

Given that dyes are designed for chemical and photolytic stability, they are often highly persistent in natural environments. scbt.com It is unlikely that they would show positive results in short-term aerobic biodegradability tests. scbt.com The persistence of this compound is a concern, as its release into the environment can lead to aesthetic issues in water bodies and potential ecotoxicological hazards. scbt.comresearchgate.net One study on a related compound, Acid Blue 9, suggested it is very stable in the aquatic environment with significant persistence over a period of more than six months. epa.gov

Adsorption and Leaching Dynamics of this compound in Soil and Sediment Systems

The adsorption of this compound (Acid Blue 129) onto various adsorbents has been studied as a method for its removal from wastewater. These studies provide insights into its potential interactions with soil and sediment.

The adsorption of Acid Blue 129 has been shown to be effective on adsorbents such as almond shells and corn cob-based activated carbon. nih.govnih.gov The process is influenced by pH, with maximum adsorption often occurring at acidic pH. nih.gov This is because at lower pH, the surface of many adsorbents becomes positively charged, which favors the adsorption of the anionic dye molecule. nih.gov

The kinetics of adsorption are often well-described by a pseudo-second-order model, suggesting that chemisorption may be the rate-limiting step. researchgate.netnih.govnih.gov The equilibrium data frequently fits the Langmuir isotherm model, which implies a monolayer coverage of the dye molecules onto the adsorbent's surface. nih.gov Due to its ionic nature, this compound is expected to adsorb to soil and sediment through ion-exchange processes, which would affect its mobility and leaching potential. scbt.com

Kinetic and Isotherm Model Parameters for Adsorption of Acid Blue 129

AdsorbentKinetic ModelIsotherm ModelReference
Almond ShellPseudo-second-orderLangmuir, Tempkin nih.gov
Corn Cob Activated CarbonPseudo-second-orderLangmuir nih.gov
Mg-bentonite clayPseudo-first-orderLangmuir, Freundlich researchgate.net

This table summarizes findings from various studies on the adsorption of Acid Blue 129.

Historical and Industrial Context of Alizarine Saphirol Se Chemistry

Origins and Development of Anthraquinone (B42736) Dye Chemistry in the Industrial Revolution

The mid-19th century marked a pivotal moment in the history of color. Until then, dyes were painstakingly extracted from natural sources, often with inconsistent results and at great expense. The burgeoning textile industry, a cornerstone of the Industrial Revolution, demanded a more reliable and cost-effective supply of colorants. This demand, coupled with advancements in organic chemistry, set the stage for the birth of the synthetic dye industry.

A critical breakthrough came with the utilization of coal tar, a byproduct of coal gas production, as a feedstock for organic chemicals. mdpi.comwikipedia.org In 1856, William Henry Perkin's accidental discovery of mauveine, the first synthetic aniline (B41778) dye, ignited a chemical revolution. wikipedia.orgresearchgate.netcolab.ws This discovery demonstrated the potential of coal tar as a source of novel, vibrant colors and spurred intense research and development across Europe.

While the initial focus was on aniline-based dyes, the chemistry of anthraquinone soon captured the attention of industrial chemists. Anthraquinone, a tricyclic aromatic ketone, is the chromophore (the color-bearing part of a molecule) for a class of dyes known for their exceptional fastness properties. wikipedia.org The natural dye alizarin (B75676), extracted from the madder root, had been used for centuries to produce a brilliant red. In 1868, German chemists Carl Graebe and Carl Liebermann, working for the fledgling chemical company BASF, achieved the first synthesis of alizarin from anthracene (B1667546), a component of coal tar. nih.gov This achievement was a landmark in industrial chemistry, marking the first time a natural dye had been synthesized in the laboratory and produced on an industrial scale.

The synthesis of alizarin triggered a rapid expansion of the synthetic dye industry, particularly in Germany. Companies like BASF, Bayer, and Hoechst invested heavily in research and development, leading to the discovery of a wide array of new dyes with a vast spectrum of colors. mdpi.comiaea.orgbritannica.com By the turn of the 20th century, the German dye industry dominated the global market, a testament to its scientific prowess and industrial might. mdpi.com

Key Milestones in Early Anthraquinone Dye Chemistry:

YearMilestoneSignificance
1856 William Henry Perkin discovers mauveine.Marks the beginning of the synthetic dye industry from coal tar derivatives. wikipedia.orgresearchgate.netcolab.ws
1868 Carl Graebe and Carl Liebermann synthesize alizarin.First synthesis of a natural dye, establishing the industrial importance of anthraquinone chemistry. nih.gov
Late 19th Century Rise of German chemical companies (BASF, Bayer, Hoechst).Intensive research and development leads to a proliferation of new synthetic dyes. mdpi.comiaea.orgbritannica.com

Evolution of Synthetic Dye Manufacturing Processes Relevant to Alizarine Saphirol SE

The manufacturing of anthraquinone dyes like this compound involves a series of complex and often hazardous chemical transformations. The evolution of these processes reflects the broader advancements in chemical engineering and the increasing demand for dyes with specific properties.

The core of anthraquinone dye synthesis lies in the ability to introduce various functional groups onto the anthraquinone nucleus. These substituents, and their positions on the molecule, are what determine the final color and properties of the dye. Key chemical processes that became central to the production of this compound and its analogs include:

Sulfonation: This process introduces sulfonic acid groups (-SO₃H) onto the anthraquinone molecule. Sulfonation is crucial for making the dyes water-soluble, a necessary property for most textile dyeing applications. wikipedia.org The reaction is typically carried out using strong acids like sulfuric acid or oleum.

Nitration: The introduction of nitro groups (-NO₂) is another fundamental step. These groups can then be reduced to amino groups (-NH₂), which are powerful auxochromes (color-intensifying groups).

Reduction: The conversion of nitro groups to amino groups is a critical step in creating many colored anthraquinone dyes. Various reducing agents have been employed throughout the history of dye manufacturing.

Halogenation: The introduction of halogen atoms, such as bromine or chlorine, creates reactive sites on the anthraquinone molecule, allowing for the subsequent introduction of other functional groups.

Amination: The replacement of other functional groups with amino groups is a key strategy for modifying the color and properties of anthraquinone dyes.

The synthesis of this compound (also known as Acid Blue 43) typically starts with 1,5-dihydroxyanthraquinone. The manufacturing process involves a sequence of sulfonation, nitration, and finally, reduction to yield the final blue dye. iaea.org

Typical Synthesis Steps for this compound (Acid Blue 43):

StepReactionReagentsPurpose
1 SulfonationSulfuric Acid/OleumIntroduces sulfonic acid groups for water solubility.
2 NitrationNitric AcidIntroduces nitro groups as precursors to amino groups.
3 ReductionVarious reducing agentsConverts nitro groups to amino groups, which act as auxochromes to produce the blue color.

The industrial-scale production of these dyes required significant advancements in chemical engineering. Early processes were often carried out in batches using large, stirred reactors. Over time, continuous processes were developed to improve efficiency and consistency. The control of reaction conditions such as temperature, pressure, and pH became increasingly sophisticated to maximize yield and purity.

Impact of Industrial Chemistry on the Scientific Understanding of this compound Analogs

The industrial drive to create new and improved dyes had a profound impact on the scientific understanding of the relationship between chemical structure and color. The systematic synthesis and testing of thousands of dye analogs allowed chemists to deduce empirical rules about how different functional groups and their positions on the anthraquinone core influence the final color and properties of the dye.

The introduction of amino (-NH₂) and hydroxyl (-OH) groups, for example, was found to cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, resulting in blue and green colors. The number and position of these groups were critical in fine-tuning the exact shade of the dye.

The development of new analytical techniques was also crucial in advancing this understanding. Initially, chemists relied on simple color comparisons and dyeing tests to evaluate new compounds. However, the advent of spectroscopy in the 20th century provided a powerful tool for quantitatively measuring the absorption and emission of light by dye molecules. This allowed for a much more precise correlation between molecular structure and color.

Key Analytical Techniques and Their Impact:

Analytical TechniqueContribution to Understanding Anthraquinone Dyes
UV-Visible Spectroscopy Allowed for the quantitative measurement of color by determining the absorption spectrum of a dye. This enabled precise correlation between chemical structure and the wavelength of maximum absorption (λmax).
Chromatography (e.g., HPLC) Enabled the separation and purification of complex mixtures of dyes and intermediates. This was essential for quality control and for isolating pure compounds for further study.
Mass Spectrometry Provided a means to determine the precise molecular weight and fragmentation patterns of dye molecules, aiding in the confirmation of their chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Allowed for the detailed elucidation of the molecular structure of dyes, including the precise arrangement of atoms and functional groups.

Through the application of these techniques, industrial chemists were able to build a sophisticated understanding of the structure-property relationships of anthraquinone dyes. This knowledge allowed for the rational design of new dyes with specific, desirable properties, such as improved lightfastness, wash fastness, and affinity for different types of fibers. For instance, the introduction of sulfonic acid groups not only improved water solubility but also influenced the dye's affinity for protein fibers like wool and silk.

The study of this compound and its analogs continues to be an active area of research, with a focus on developing more environmentally friendly manufacturing processes and creating dyes with even better performance characteristics. The historical journey of this vibrant blue dye serves as a powerful example of how industrial chemistry has not only colored our world but also deepened our fundamental understanding of the science of color itself.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.